molecular formula C8H10ClF2NO B1523741 1-(2-Aminoethoxy)-2,4-difluorobenzene hydrochloride CAS No. 263409-82-1

1-(2-Aminoethoxy)-2,4-difluorobenzene hydrochloride

Cat. No. B1523741
CAS RN: 263409-82-1
M. Wt: 209.62 g/mol
InChI Key: ZMBMIFNZXNWKKX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Similar compounds are often white, water-soluble solids . They are used as catalysts in a wide range of reactions and can be stored for extended periods of time.

Scientific Research Applications

Biodegradation of Pollutants

  • Hydroxyquinol 1,2-Dioxygenase is involved in the biodegradation of aromatic compounds, including recalcitrant polychloro- and nitroaromatic pollutants, highlighting the role of specific enzymes in environmental remediation processes (Ferraroni et al., 2005).

Synthesis and Structural Analysis

  • Research on 1,4-Bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes and their oxides has expanded knowledge on syntheses, structures, and electronic properties, contributing to advancements in organometallic chemistry and ligand design (Pignotti et al., 2008).

Chemical Synthesis Techniques

  • Studies on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline demonstrate the development of new chemical synthesis techniques with applications in creating novel compounds for various industrial uses (Wen Zi-qiang, 2007).

Development of Novel Materials

  • The Synthesis and Characterization of Novel Fluorine-containing Polyetherimide illustrate the creation of new materials with enhanced properties for industrial applications, showcasing the importance of chemical research in material science (Yu Xin-hai, 2010).

Analytical Chemistry Applications

  • The Chromogenic System for Measuring Hydrogen Peroxide demonstrates the application of chemical compounds in developing analytical assays for biological and chemical analysis (Fossati & Prencipe, 2010).

Mechanism of Action

The mechanism of action for similar compounds often involves acting as a catalyst in the synthesis of organic compounds . They facilitate the reaction by increasing the rate at which the reactants react, often by lowering the activation energy of the reaction.

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin and eye irritation, and may cause respiratory irritation . They should be handled with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-(2,4-difluorophenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBMIFNZXNWKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethoxy)-2,4-difluorobenzene hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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